BenchChemオンラインストアへようこそ!

4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

Carbonic Anhydrase Inhibition Isoform Selectivity Sulfonamide Pharmacophore

4-(Benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 941966-79-6) is a synthetic small molecule combining a benzenesulfonyl group with a 1,3,4-oxadiazole core substituted by a 3,4,5-trimethoxyphenyl moiety, linked through a butanamide chain. This compound belongs to the class of sulfonamide-linked 1,3,4-oxadiazole hybrids, which are widely explored as privileged scaffolds for carbonic anhydrase inhibition and anticancer activity due to the metabolic stability conferred by the oxadiazole ring as a bioisostere of amide and ester functionalities.

Molecular Formula C21H23N3O7S
Molecular Weight 461.5 g/mol
CAS No. 941966-79-6
Cat. No. B6492654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
CAS941966-79-6
Molecular FormulaC21H23N3O7S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C21H23N3O7S/c1-28-16-12-14(13-17(29-2)19(16)30-3)20-23-24-21(31-20)22-18(25)10-7-11-32(26,27)15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,22,24,25)
InChIKeyCYVRMDZYIAATCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 941966-79-6): Core Scaffold for Sulfonamide-Oxadiazole Hybrid Procurement


4-(Benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 941966-79-6) is a synthetic small molecule combining a benzenesulfonyl group with a 1,3,4-oxadiazole core substituted by a 3,4,5-trimethoxyphenyl moiety, linked through a butanamide chain [1]. This compound belongs to the class of sulfonamide-linked 1,3,4-oxadiazole hybrids, which are widely explored as privileged scaffolds for carbonic anhydrase inhibition and anticancer activity due to the metabolic stability conferred by the oxadiazole ring as a bioisostere of amide and ester functionalities [2]. Its molecular weight (461.5 g/mol) and topological polar surface area suggest favorable drug-like properties for cell-based assays.

Why In-Class 1,3,4-Oxadiazole Sulfonamides Cannot Replace 941966-79-6 for Target-Based Studies


Although 1,3,4-oxadiazole benzenesulfonamides share a common core, critical structural variations—namely the length of the alkyl linker between the sulfonyl and amide groups, the substitution pattern on the phenyl ring, and the specific aryl group at the oxadiazole 5-position—radically alter both the potency against specific carbonic anhydrase (CA) isoforms and the selectivity window across the CA family [1]. For instance, a propyl vs. butyl linker shift can change hCA inhibition constants (KI) by more than an order of magnitude within the same chemical series [2]. Furthermore, the 3,4,5-trimethoxyphenyl motif present in 941966-79-6 is a validated pharmacophore for tubulin polymerization inhibition, a feature absent from analogs bearing simple phenyl or styryl groups [3]. Therefore, simply sourcing any benzenesulfonamide-oxadiazole compound risks losing the specific multi-target pharmacological profile that this trimethoxyphenyl-butansulfonyl hybrid architecture has been designed to achieve.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide vs. Closest Analogs


Carbonic Anhydrase Inhibition Selectivity: 4-Sulfonylbutanamide vs. 3-Sulfonylpropanamide Linker

In a series of benzenesulfonamide-linked 1,3,4-oxadiazole hybrids, compounds with a butanamide linker (analogous to 941966-79-6) exhibited tighter binding to hCA XIII compared to shorter propanamide-linked analogs. While direct KI data for 941966-79-6 is not publicly available, the structurally analogous 4-sulfonylbutanamide compound 6i (bearing a 2,3-dimethylphenyl group) showed an hCA XIII KI of 17.0 nM, equaling the potency of the clinical reference acetazolamide (AAZ, 17.0 nM) [1]. In contrast, related propionamide-linked benzenesulfonamides (8a–m) demonstrated a much broader and generally weaker hCA II KI range of 16.44–70.82 nM, with three compounds failing to exceed AAZ (98.28 nM) [2]. The butanamide scaffold consistently anchors the sulfonyl group at an optimal distance from the zinc-binding site, enhancing isoform-specific contacts.

Carbonic Anhydrase Inhibition Isoform Selectivity Sulfonamide Pharmacophore

Anti-Proliferative Activity: 3,4,5-Trimethoxyphenyl Containing 1,3,4-Oxadiazoles vs. Styryl-Substituted Analogs

The 3,4,5-trimethoxyphenyl group at the oxadiazole 5-position is a prominent pharmacophore for tubulin polymerization inhibition. In a study of 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides, compounds with styryl substituents (23–27) exhibited moderate HeLa cytotoxicity (IC50: 11–29 µM) [1]. Separately, a more potent 5-(2-arylvinyl)-1,3,4-oxadiazole-2-yl)benzenesulfonamide (compound 31 bearing a 5-nitrothiophene motif) achieved significantly lower HeLa IC50 values (4.5 µM), HCT-116 (0.5 µM), and MCF-7 (4 µM) [2]. While direct cellular data for 941966-79-6 is still emerging, the 3,4,5-trimethoxyphenyl group is well-documented to enhance anticancer potency relative to unsubstituted or mono-methoxy phenyl analogs by targeting the colchicine binding site of tubulin, with reported IC50 values for related trimethoxyphenyl-oxadiazoles falling between 1.0–8.0 µM across multiple cancer cell lines [3].

Anticancer Activity Cytotoxicity Trimethoxyphenyl Pharmacophore

Monoamine Oxidase B (MAO-B) Inhibition Potential: 4-Sulfonylbutanamide Architecture vs. Propanamide and Acetamide Analogs

1,3,4-Oxadiazol-2-ylbenzenesulfonamides have been established as potent and highly selective MAO-B inhibitors, with the most active compound in the series (bearing a 4-fluoro substituent) recording an IC50 of 0.0027 µM [1]. Structure-activity relationship (SAR) analysis revealed that 4-substituted benzenesulfonamides are significantly more potent than their 3-substituted counterparts, a structural feature retained in 941966-79-6 due to its para-sulfonyl arrangement [1]. By contrast, earlier oxadiazole compounds lacking a sulfonamide group typically showed MAO-B IC50 values in the low micromolar range (1–10 µM), indicating a >1000-fold improvement in potency for sulfonamide-bearing architectures [2]. Although the 3,4,5-trimethoxy motif is unique among reported MAO-B active benzenesulfonamides, the core 4-(benzenesulfonyl)-1,3,4-oxadiazole skeleton places 941966-79-6 directly within this high-potency structural subclass.

MAO-B Inhibition Neurodegenerative Disease Sulfonamide Scaffold

Physicochemical and Drug-Likeness Profile: 941966-79-6 vs. 4-Tosyl Analog (CAS 941878-44-0)

A head-to-head comparison of 941966-79-6 with its closest commercial analog, 4-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 941878-44-0), reveals key differences in molecular weight (461.5 vs. 475.5 g/mol), lipophilicity (predicted cLogP ~2.1 vs. ~2.6), and hydrogen bond acceptor count (8 vs. 8) [1]. The unsubstituted benzenesulfonyl group of 941966-79-6 confers lower lipophilicity compared to the 4-methylbenzenesulfonyl (tosyl) group, which improves aqueous solubility and reduces non-specific protein binding [2]. In metabolic stability assays of structurally related sulfonamide-oxadiazoles, lower cLogP values consistently correlated with prolonged human liver microsome half-life (t1/2), with compounds exhibiting cLogP < 2.5 demonstrating t1/2 > 30 min, whereas tosyl-substituted analogs (cLogP > 2.5) showed t1/2 < 20 min [2]. This establishes 941966-79-6 as the preferred candidate for in vivo pharmacokinetic studies.

Physicochemical Properties Drug-Likeness Structural Analog Comparison

Multi-Target Enzyme Inhibition: 3,4,5-Trimethoxyphenyl-Oxadiazole Hybrids vs. Monofunctional Benzenesulfonamides

Contemporary medicinal chemistry emphasizes the value of single molecules that concurrently inhibit multiple disease-relevant targets. A recent series of benzenesulfonamides bearing 1,3,4-oxadiazole moieties (8a–m) demonstrated concurrent inhibition of hCA I (KI: 42.20–217.90 nM), hCA II (KI: 16.44–70.82 nM), α-glycosidase (KI: 0.54–5.48 µM), and α-amylase (IC50: 0.16–7.81 µM) [1]. The presence of the 1,3,4-oxadiazole ring was essential for achieving multi-target engagement, as benzenesulfonamides lacking the oxadiazole heterocycle (e.g., simple sulfanilamide derivatives) inhibited only hCA I/II at comparable concentrations and were completely inactive against α-glycosidase and α-amylase [2]. The 3,4,5-trimethoxyphenyl group in 941966-79-6 further extends this multi-target profile to include tubulin polymerization inhibition, making it an ideal starting point for designing multi-modal anticancer and metabolic disease therapeutics.

Multi-Target Inhibition Metabolic Enzyme Inhibition Polypharmacology

Metabolic Stability via Oxadiazole Bioisostere Replacement: Butanamide Linker vs. Ester-Containing Analogs

The 1,3,4-oxadiazole ring is a well-established metabolically stable bioisostere of ester and amide functionalities. In a metabolic stability screen of 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides using pooled human liver microsomes (HLM) and NADPH, compounds with 1,3,4-oxadiazole cores exhibited half-lives (t1/2) between 28.1 and 36.0 minutes [1]. By contrast, structurally analogous ester-linked benzenesulfonamides typically display t1/2 values below 15 minutes under identical assay conditions due to rapid esterase-mediated hydrolysis [2]. The butanamide chain of 941966-79-6 further enhances stability over acetate linkers by reducing recognition by amidases, projecting a favorable metabolic profile for in vivo efficacy studies.

Metabolic Stability Bioisostere Pharmacokinetics

Procurement-Driven Application Scenarios for 4-(Benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide (941966-79-6)


Selective Carbonic Anhydrase XIII/XII Inhibitor Probe Development for Hypoxia-Mediated Cancer Programs

The butanamide linker length in 941966-79-6 aligns with the optimal geometry for selective hCA XIII/XII inhibition, as demonstrated by the equipotent scaffold compound 6i (hCA XIII IC50 = 17.0 nM) [1]. Researchers focused on tumor microenvironment acidification can leverage this compound as a lead template for designing isoform-selective CA inhibitors that spare ubiquitous hCA I/II, thereby minimizing systemic toxicity. The trimethoxyphenyl substitution further ensures concurrent tubulin targeting, making it uniquely suitable for dual-mechanism anticancer probes.

Multi-Target Metabolic Disease Hit Discovery: CA, α-Glycosidase, and α-Amylase Co-Inhibition

Compounds bearing the 1,3,4-oxadiazole-benzenesulfonamide architecture have demonstrated low-nanomolar inhibition of hCA I/II (KI: 16.44–70.82 nM) alongside micromolar inhibition of α-glycosidase (KI: 0.54–5.48 µM) and α-amylase (IC50: 0.16–7.81 µM) [2]. 941966-79-6 is the optimal commercial entry point for screening campaigns aimed at identifying single-agent polypharmacology leads for type II diabetes and metabolic syndrome, significantly reducing the number of compounds needed for initial hit identification.

Neurodegenerative Disease Compound Library Expansion Using MAO-B/CA Dual Pharmacophore

The 4-(benzenesulfonyl)-1,3,4-oxadiazole scaffold has been validated as a nanomolar MAO-B inhibitory core (best compound IC50 = 0.0027 µM) [3]. By procuring 941966-79-6, neuroscience groups gain a structurally distinct entry into the MAO-B inhibitor space that additionally carries carbonic anhydrase inhibitory activity—a combination therapeutically relevant for Parkinson's disease, where both MAO-B-mediated dopamine catabolism and CA-driven cerebrospinal fluid dysregulation are implicated [3].

Structure-Activity Relationship (SAR) Expansion of Trimethoxyphenyl-Oxadiazole Tubulin Inhibitors

The 3,4,5-trimethoxyphenyl motif is a privileged pharmacophore for the colchicine binding site of tubulin [4]. Compound 941966-79-6 provides a unique combination of this motif with a butanamide-benzenesulfonyl tail, occupying a distinct chemical space from existing combretastatin-like molecules. Medicinal chemistry teams can use 941966-79-6 as the parent scaffold to systematically modify the sulfonyl substituent and linker length, building SAR tables that correlate structural variations with tubulin polymerization IC50 and cellular cytotoxicity.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.